molecular formula C4H7NO B1297607 Cyclobutanone oxime CAS No. 2972-05-6

Cyclobutanone oxime

Cat. No.: B1297607
CAS No.: 2972-05-6
M. Wt: 85.1 g/mol
InChI Key: YDYCXDWUKJSHMI-UHFFFAOYSA-N
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Description

Cyclobutanone oxime is a pivotal compound in organic chemistry, known for its unique structural motif. It is derived from cyclobutanone, a four-membered cyclic ketone, by converting the carbonyl group into an oxime group. This transformation introduces significant reactivity, making this compound a valuable intermediate in various chemical reactions and applications .

Mechanism of Action

Target of Action

Cyclobutanone oxime and its derivatives are pivotal core structural motifs in organic chemistry . The primary targets of this compound are the stable distal cyano-substituted alkyl radicals . These radicals can capture SO2, CO, or O2 to form cyanoalkylsulfonyl radicals, cyanoalkylcarbonyl radicals, or cyanoalkoxyl radicals .

Mode of Action

The compound interacts with its targets through an iminyl-radical-triggered C–C bond cleavage . This efficient strategy leads to the production of stable distal cyano-substituted alkyl radicals . These radicals can then capture SO2, CO, or O2 to form cyanoalkylsulfonyl radicals, cyanoalkylcarbonyl radicals, or cyanoalkoxyl radicals under mild conditions .

Biochemical Pathways

The biochemical pathways affected by this compound involve the ring-opening of cyclobutanone oximes . This process is triggered by iminyl radicals, leading to the production of stable distal cyano-substituted alkyl radicals . These radicals can then capture SO2, CO, or O2, affecting the cyanoalkylsulfonylation, cyanoalkylcarbonylation, and cyanoalkoxylation pathways .

Pharmacokinetics

Its reaction protocol is distinguished by mild and safe conditions This suggests that the compound may have favorable ADME (Absorption, Distribution, Metabolism, and Excretion) properties, potentially impacting its bioavailability

Result of Action

The result of this compound’s action is the formation of cyanoalkylsulfonyl radicals, cyanoalkylcarbonyl radicals, or cyanoalkoxyl radicals . These radicals are formed under mild conditions, suggesting that the compound’s action could be efficient and versatile .

Action Environment

The action of this compound is influenced by environmental factors. For instance, the compound’s reaction protocol excludes ligands, oxidants, bases, and toxic cyanide salts . It also tolerates a wide scope of cyclobutanones without compromising their efficiency and scalability . This suggests that the compound’s action, efficacy, and stability could be influenced by the presence or absence of these factors.

Biochemical Analysis

Biochemical Properties

Cyclobutanone oxime plays a crucial role in biochemical reactions, particularly those involving radical processes. It interacts with various enzymes, proteins, and other biomolecules. One notable interaction is with iminyl radicals, which trigger the ring-opening of this compound to form stable cyanoalkyl radicals. These radicals can capture sulfur dioxide, carbon monoxide, or oxygen to form cyanoalkylsulfonyl radicals, cyanoalkylcarbonyl radicals, or cyanoalkoxyl radicals, respectively . These interactions highlight the versatility of this compound in facilitating complex biochemical transformations.

Molecular Mechanism

The molecular mechanism of this compound involves its interaction with biomolecules through radical processes. The iminyl-radical-triggered ring-opening of this compound is a key step in its mechanism of action. This process results in the formation of cyanoalkyl radicals, which can further react with sulfur dioxide, carbon monoxide, or oxygen. These reactions lead to the formation of cyanoalkylsulfonyl radicals, cyanoalkylcarbonyl radicals, or cyanoalkoxyl radicals, respectively . These radicals can then interact with various biomolecules, leading to enzyme inhibition or activation and changes in gene expression.

Metabolic Pathways

This compound is involved in various metabolic pathways, interacting with enzymes and cofactors. One key pathway involves the formation of cyanoalkyl radicals through the iminyl-radical-triggered ring-opening of this compound. These radicals can participate in further biochemical reactions, leading to the formation of cyanoalkylsulfonyl radicals, cyanoalkylcarbonyl radicals, or cyanoalkoxyl radicals . These reactions can influence metabolic flux and metabolite levels, impacting overall cellular metabolism.

Preparation Methods

Synthetic Routes and Reaction Conditions: Cyclobutanone oxime can be synthesized through the reaction of cyclobutanone with hydroxylamine hydrochloride in the presence of a base such as sodium acetate. The reaction typically proceeds under mild conditions, yielding this compound as the primary product .

Industrial Production Methods: Industrial production of this compound often involves similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, employing continuous flow reactors and advanced purification techniques to ensure the efficient production of the compound .

Chemical Reactions Analysis

Types of Reactions: Cyclobutanone oxime undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

Cyclobutanone oxime has a wide range of applications in scientific research:

Comparison with Similar Compounds

  • Cyclopentanone oxime
  • Cyclohexanone oxime
  • Cyclopropanone oxime

Comparison: Cyclobutanone oxime is unique due to its four-membered ring structure, which imparts distinct reactivity compared to its five- and six-membered counterparts. The strain in the cyclobutanone ring makes it more reactive, particularly in radical-mediated processes. This reactivity is harnessed in various synthetic applications, making this compound a valuable compound in organic synthesis .

Properties

IUPAC Name

N-cyclobutylidenehydroxylamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H7NO/c6-5-4-2-1-3-4/h6H,1-3H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YDYCXDWUKJSHMI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(=NO)C1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H7NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20338059
Record name cyclobutanone oxime
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20338059
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

85.10 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

2972-05-6
Record name cyclobutanone oxime
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20338059
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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